4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene
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Overview
Description
4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol It is characterized by the presence of a methanesulfonyl group, a nitro group, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene typically involves the following steps :
Formation of the Isopropoxy Group: A solution of potassium hexamethyldisilazide (KHMDS) in toluene is added dropwise to a mixture of isopropanol and tetrahydrofuran (THF) at 0°C. This reaction forms the isopropoxy intermediate.
Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Nitration: The final step involves the nitration of the benzene ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Bulk manufacturing involves precise control of temperature, pressure, and reagent concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Triethylamine, potassium carbonate.
Solvents: Toluene, THF, methanol.
Major Products Formed
Reduction: 4-Methanesulfonyl-2-amino-1-(propan-2-yloxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. The isopropoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methanesulfonyl-2-nitro-1-(methoxy)benzene: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Methanesulfonyl-2-nitro-1-(ethoxy)benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-Methanesulfonyl-2-nitro-1-(butoxy)benzene: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness
4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds with different alkoxy groups .
Properties
IUPAC Name |
4-methylsulfonyl-2-nitro-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(2)16-10-5-4-8(17(3,14)15)6-9(10)11(12)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEADYZDOBHDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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